Apalcillin

Antimicrobial Resistance Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC)

Apalcillin (PC-904) is a differentiated ureidopenicillin for research use only. Against MDR Pseudomonas aeruginosa, it achieves 100% susceptibility vs piperacillin’s 75%, and is the most active penicillin against Acinetobacter. Its extended half-life and larger AUC relative to piperacillin, combined with dose-proportional linear PK, make it ideal for preclinical PK/PD modeling and AST panel development. Choose Apalcillin when piperacillin cannot provide the required spectrum or exposure.

Molecular Formula C25H23N5O6S
Molecular Weight 521.5 g/mol
CAS No. 63469-19-2
Cat. No. B1665124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalcillin
CAS63469-19-2
Synonymsapacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904
Molecular FormulaC25H23N5O6S
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C
InChIInChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1
InChIKeyXMQVYNAURODYCQ-SLFBBCNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apalcillin (PC-904, CAS 63469-19-2): A Semisynthetic Ureidopenicillin with Defined Anti-Pseudomonal and Anti-Acinetobacter Potency


Apalcillin (PC-904) is a semisynthetic ureidopenicillin antibiotic and a naphthyridine derivative of ampicillin, developed as an anti-pseudomonal penicillin [1]. Its mechanism involves binding to and inactivating penicillin-binding proteins (PBPs) on the inner bacterial membrane, leading to inhibition of cell wall synthesis [2].

Why Apalcillin (CAS 63469-19-2) Cannot Be Interchanged with Generic Piperacillin or Other Ureidopenicillins


Despite belonging to the ureidopenicillin class, Apalcillin exhibits distinct potency and pharmacokinetic (PK) properties that prevent direct substitution with piperacillin or other analogs. In vitro susceptibility testing on 317 Gram-negative isolates revealed significant divergence: while both drugs showed high correlation against Enterobacteriaceae, Apalcillin was definitively more active against Pseudomonas species and Acinetobacter calcoaceticus [1]. Furthermore, a direct head-to-head PK study demonstrated that Apalcillin has a larger area under the curve (AUC) and a longer half-life than piperacillin, with a substantially different renal clearance profile [2]. These quantitative differences in both antimicrobial spectrum and systemic exposure mean that dosing regimens and expected clinical coverage cannot be extrapolated from class-level assumptions.

Quantitative Differentiation Evidence for Apalcillin (63469-19-2) Versus Piperacillin and Carbenicillin


Superior Anti-Pseudomonal Potency: Apalcillin's MIC vs. Carbenicillin in MDR Pseudomonas

Apalcillin demonstrates significantly higher potency against Pseudomonas aeruginosa compared to the earlier anti-pseudomonal penicillin, carbenicillin. Apalcillin's activity against most P. aeruginosa strains is reported to be more than 30 times stronger than that of carbenicillin . This potency is further evidenced by its efficacy against multi-drug-resistant (MDR) P. aeruginosa clinical isolates. In a study of 317 Gram-negative bacilli, 100% of MDR P. aeruginosa strains were susceptible to ≤64 µg/mL of apalcillin, compared to only 75% susceptibility to the same concentration of piperacillin, demonstrating a clear advantage against resistant subpopulations [1].

Antimicrobial Resistance Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC)

Highest Penicillin-Class Activity Against Acinetobacter calcoaceticus

Apalcillin is established as the most active penicillin against Acinetobacter species, a key differentiator within the ureidopenicillin class. In a comparative study evaluating apalcillin, mezlocillin, and piperacillin against clinical isolates, apalcillin was specifically identified as the most potent penicillin tested against Acinetobacter [1]. This finding is corroborated by a separate comparative study where apalcillin was more active than piperacillin against Acinetobacter calcoaceticus, while piperacillin showed greater activity against other nonfermenters [2].

Acinetobacter Antibiotic Resistance Comparative Microbiology

Extended Serum Half-Life and AUC Compared to Piperacillin

Apalcillin possesses a superior pharmacokinetic (PK) profile relative to piperacillin, characterized by a longer duration of systemic exposure. In a randomized crossover study in 10 volunteers receiving a single 2-g IV dose, apalcillin exhibited a larger area under the curve (AUC) and a longer elimination half-life than piperacillin [1]. Notably, while piperacillin serum concentrations fell below measurable levels by 8 hours post-dose, apalcillin remained measurable at 10 hours [1]. This is compounded by a significantly lower renal clearance for apalcillin, with a nonrenal clearance accounting for 79% of its total clearance [1].

Pharmacokinetics (PK) Area Under the Curve (AUC) Drug Clearance

Linear and Predictable Dose-Proportional Pharmacokinetics Across Therapeutic Range

Apalcillin exhibits linear pharmacokinetics, meaning its systemic exposure (AUC) increases predictably and proportionally with the administered dose, a property essential for reliable dosing and study design. A linearity study in 26 subjects receiving escalating IV doses (500, 1000, 2000, and 3000 mg) demonstrated that increasing the dosage had no effect on apalcillin's pharmacokinetic parameters, which appear linear [1]. The AUC values were 61, 146, 285, and 367 µg·h/mL for the 0.5 g, 1 g, 2 g, and 3 g doses, respectively, showing a strong linear regression (y = 0.12X + 14.27, r = 0.9046, p < 0.001) between AUC and dose [1].

Pharmacokinetics (PK) Dose Proportionality Drug Development

Key Application Scenarios for Apalcillin (63469-19-2) Based on Quantitative Differentiation


Research on Multi-Drug-Resistant Pseudomonas aeruginosa

In vitro studies focusing on multi-drug-resistant (MDR) Pseudomonas aeruginosa can leverage apalcillin's demonstrably higher susceptibility rates compared to piperacillin. As evidenced by 100% of tested MDR strains being susceptible to apalcillin versus 75% to piperacillin, this compound is a superior selection for assays involving resistant P. aeruginosa clinical isolates or biofilms [1]. Its >30-fold activity advantage over carbenicillin also makes it a relevant comparator or tool compound in resistance mechanism studies .

Acinetobacter calcoaceticus and Acinetobacter spp. Susceptibility Testing

For microbiological research and antibiotic susceptibility testing (AST) panels focused on Acinetobacter, apalcillin is the preferred penicillin-class control or test agent. It is established as the most active penicillin against Acinetobacter, outperforming piperacillin and mezlocillin [1]. Its use ensures accurate detection of penicillin-susceptible Acinetobacter populations and serves as a critical benchmark in evaluating novel anti-Acinetobacter agents .

Pharmacokinetic Modeling for Extended-Interval Dosing Regimens

Preclinical PK/PD modeling studies seeking to evaluate or establish extended-interval dosing strategies for beta-lactams may find apalcillin a valuable candidate. Its longer serum half-life and larger AUC compared to piperacillin, coupled with its lower renal clearance and predominantly non-renal elimination (79% of total), make it a distinct model compound for investigating the impact of sustained beta-lactam exposure on bacterial killing and resistance suppression [1].

Controlled In Vivo Studies Requiring Linear and Predictable Drug Exposure

In animal models where achieving and maintaining a specific systemic exposure is critical for translating in vitro MICs to in vivo efficacy, apalcillin's linear and dose-proportional PK is a significant asset. The demonstrated linear relationship between dose and AUC (r=0.9046, p<0.001) across a 6-fold dose range allows researchers to confidently select doses to achieve targeted plasma concentrations, minimizing inter-subject variability and improving study reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apalcillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.